molecular formula C7H14N2O3 B14426082 1-[Nitroso(propan-2-yl)amino]ethyl acetate CAS No. 81264-58-6

1-[Nitroso(propan-2-yl)amino]ethyl acetate

Katalognummer: B14426082
CAS-Nummer: 81264-58-6
Molekulargewicht: 174.20 g/mol
InChI-Schlüssel: ROWSLMYICQTWFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[Nitroso(propan-2-yl)amino]ethyl acetate is an organic compound characterized by the presence of a nitroso group attached to a propan-2-ylamino moiety, which is further connected to an ethyl acetate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[Nitroso(propan-2-yl)amino]ethyl acetate typically involves the reaction of ethyl acetate with a nitrosoamine derivative. One common method is the nitrosation of propan-2-ylamine followed by esterification with ethyl acetate. The reaction conditions often require an acidic or basic catalyst to facilitate the nitrosation and esterification processes.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[Nitroso(propan-2-yl)amino]ethyl acetate undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted esters or amides.

Wissenschaftliche Forschungsanwendungen

1-[Nitroso(propan-2-yl)amino]ethyl acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-[Nitroso(propan-2-yl)amino]ethyl acetate involves its interaction with biological molecules through its nitroso group. The nitroso group can undergo redox reactions, leading to the formation of reactive intermediates that can modify proteins and nucleic acids. These modifications can affect cellular pathways and molecular targets, contributing to the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

    Ethyl(nitroso)(propan-2-yl)amine: Similar structure but lacks the acetate group.

    Methyl [2-(oxiran-2-yl)ethyl] (propan-2-yl)amine: Contains an oxirane ring instead of the acetate group.

    [1-(adamantan-2-yl)ethyl] (propan-2-yl)amine: Contains an adamantane moiety instead of the acetate group.

Uniqueness: 1-[Nitroso(propan-2-yl)amino]ethyl acetate is unique due to the presence of both the nitroso and acetate groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Eigenschaften

CAS-Nummer

81264-58-6

Molekularformel

C7H14N2O3

Molekulargewicht

174.20 g/mol

IUPAC-Name

1-[nitroso(propan-2-yl)amino]ethyl acetate

InChI

InChI=1S/C7H14N2O3/c1-5(2)9(8-11)6(3)12-7(4)10/h5-6H,1-4H3

InChI-Schlüssel

ROWSLMYICQTWFR-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N(C(C)OC(=O)C)N=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.